2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
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Overview
Description
2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a complex organic compound featuring a pyrimidine ring substituted with a chlorobenzylthio group, a methyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group can be introduced through a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the pyrimidine ring.
Acetic Acid Moiety Addition: The acetic acid group is typically introduced via a carboxylation reaction, often using a Grignard reagent followed by acidic workup.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorobenzyl group.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as antiviral, antibacterial, or anticancer agents. The presence of the pyrimidine ring and the chlorobenzylthio group suggests potential bioactivity that warrants further investigation.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The exact mechanism of action for 2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid would depend on its specific application. Generally, compounds with similar structures may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The chlorobenzylthio group could enhance binding affinity through hydrophobic interactions, while the acetic acid moiety might participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.
2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)butanoic acid: Similar structure with a butanoic acid group.
Uniqueness
The uniqueness of 2-(2-((3-Chlorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The acetic acid moiety, in particular, may influence its solubility and interaction with biological targets differently than longer-chain carboxylic acids.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-8-11(6-12(18)19)13(20)17-14(16-8)21-7-9-3-2-4-10(15)5-9/h2-5H,6-7H2,1H3,(H,18,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUKYKXMJAIJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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